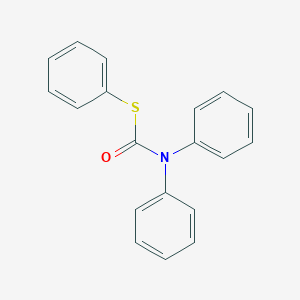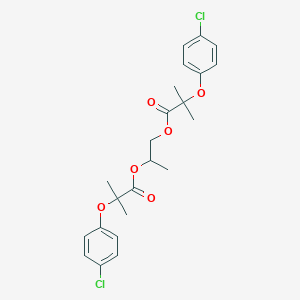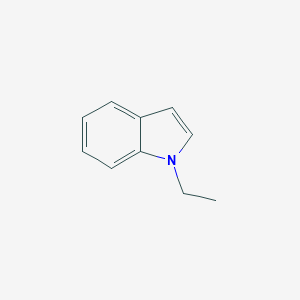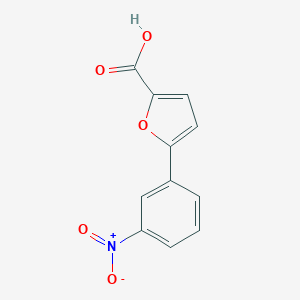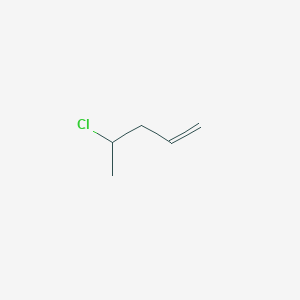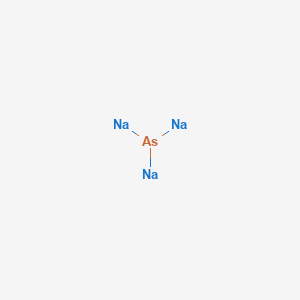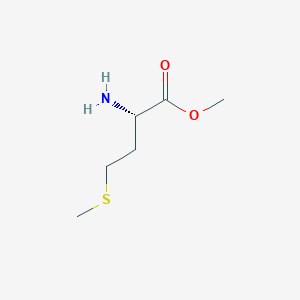
Méthionine méthyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methionine derivatives, including methionine methyl ester, involves complex biochemical reactions. A notable example is the methionine synthase (MetH) pathway, where MetH catalyzes the transfer of a methyl group from bound methylcobalamin to homocysteine, yielding methionine. This enzyme is a modular protein comprising distinct regions for binding different molecules involved in the methylation process, highlighting the complexity of synthesizing methionine and its derivatives (Goulding, Matthews, & Postigo, 1997). Additionally, L- and D-[methyl-11C]methionine have been synthesized in enantiomerically pure forms, demonstrating the feasibility of producing methionine methyl ester derivatives with high specificity and yield (Långström et al., 1987).
Molecular Structure Analysis
Methionine methyl ester's structure is crucial for its function and interactions in biochemical pathways. The compound's molecular structure facilitates its role in methylation reactions, where it acts as a methyl donor. The understanding of methionine synthase's modular construction, including its binding regions for various substrates, provides insights into how methionine methyl ester might be involved in homocysteine methylation processes (Goulding & Matthews, 1997).
Chemical Reactions and Properties
Methionine methyl ester participates in key chemical reactions, such as the methylation of homocysteine to form methionine. This process is essential for the synthesis of proteins and other biomolecules. The enzyme methionine synthase plays a critical role in these reactions, with its ability to transfer methyl groups from methylcobalamin to homocysteine, demonstrating the intricate chemical properties and reactions methionine methyl ester is involved in (Goulding et al., 1997).
Physical Properties Analysis
While specific studies on the physical properties of methionine methyl ester are limited in this search, methionine's physical properties, such as solubility, melting point, and stability, can provide insights into the behavior of its methyl ester derivative. Understanding these properties is crucial for its application in research and industrial processes.
Chemical Properties Analysis
The chemical properties of methionine methyl ester, including its reactivity and stability, are defined by its molecular structure. The presence of the methyl ester group influences its role in methylation reactions, where it serves as a donor of methyl groups, a fundamental process in biological methylation and synthesis pathways. The enzyme methionine synthase's function in catalyzing the transfer of methyl groups highlights the significance of methionine methyl ester's chemical properties in biological systems (Goulding & Matthews, 1997).
Applications De Recherche Scientifique
Synthèse d'un Dérivé de Glycine Protégé
“Méthionine méthyl ester” est utilisé comme matière de départ pour la synthèse d'un dérivé de glycine protégé . Ce dérivé est un bloc de construction asymétrique polyvalent, ce qui signifie qu'il peut être utilisé pour construire une variété de molécules complexes .
Protection Contre le Stress Oxydatif
“this compound” a été montré pour protéger contre le stress oxydatif . Le stress oxydatif est un déséquilibre entre la production de radicaux libres et la capacité de l'organisme à contrer ou à détoxifier leurs effets nocifs par la neutralisation par des antioxydants .
Prévention du Dysfonctionnement Mitochondriale
“this compound” a été trouvé pour prévenir le dysfonctionnement mitochondrial . Les mitochondries sont les centrales énergétiques de la cellule, et leur dysfonctionnement peut entraîner une variété de problèmes de santé .
Traitement Potentiel de la Maladie de Parkinson
Dans un modèle in vitro de la maladie de Parkinson, “this compound” a été montré pour avoir des effets protecteurs . Cela suggère qu'il pourrait potentiellement être utilisé comme traitement pour ce trouble neurodégénératif .
Activation des Enzymes Antioxydantes Endogènes
“this compound” a été démontré pour activer les enzymes antioxydantes endogènes, y compris la méthionine sulfoxyde réductase A/B . Ces enzymes jouent un rôle crucial dans la protection de l'organisme contre le stress oxydatif
Mécanisme D'action
Target of Action
Methionine methyl ester primarily targets the methionine cycle , a crucial metabolic pathway . It is involved in the formation of S-adenosyl-methionine (SAM), a universal methyl donor . The compound’s primary targets are therefore the enzymes and substrates involved in this cycle.
Mode of Action
The compound interacts with its targets by participating in methylation reactions . Methionine methyl ester, as a methyl donor, contributes to the methylation of various substrates, influencing gene expression and protein function .
Biochemical Pathways
Methionine methyl ester is involved in the methionine cycle , the transsulfuration pathway , and polyamine biosynthesis . These pathways are interconnected and play a crucial role in cellular functions such as gene expression, redox homeostasis, and cell proliferation . Methionine methyl ester, through its involvement in these pathways, can influence these cellular processes.
Pharmacokinetics
It is known that methionine and its derivatives are primarily excreted through urine . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The molecular and cellular effects of methionine methyl ester’s action are primarily related to its role as a methyl donor. Methylation can regulate a wide range of processes, including those responsible for lifespan extension . Additionally, methionine and its derivatives may have antioxidant activity and protect cells from oxidative stress .
Safety and Hazards
Orientations Futures
While the future directions of Methionine methyl ester are not explicitly mentioned in the search results, the compound’s role in methionine bioconjugation and its potential applications in various fields such as peptide synthesis, medicinal chemistry, and polymer materials suggest that it could be a subject of future research .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHPNZDZCOEZEN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908324 | |
| Record name | Methyl methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10332-17-9, 2491-18-1 | |
| Record name | (+)-L-Methionine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10332-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl methionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl L-methionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN630929UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methionine methyl ester?
A1: Methionine methyl ester has a molecular formula of C6H13NO2S and a molecular weight of 163.24 g/mol.
Q2: Is there any spectroscopic data available for methionine methyl ester?
A2: Yes, researchers have characterized methionine methyl ester using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. []
Q3: What is the stability of methionine methyl ester under various conditions?
A3: Methionine methyl ester hydrochloride's stability can be affected by temperature. In a study examining the chlorinolysis of methionine derivatives, researchers observed that the reaction with chlorine did not proceed under the same conditions as other derivatives when using the sulfone derivative of methionine. []
Q4: What is the solubility of methionine methyl ester in different solvents?
A4: The solubility of methionine methyl ester can vary depending on the solvent and whether it is in its free base or hydrochloride salt form. For instance, the hydrochloride salt is soluble in water, while the free base exhibits better solubility in organic solvents. [, ]
Q5: How does methionine methyl ester interact with lysosomes?
A5: Methionine methyl ester is known to induce lysosomal disruption. Research shows that treating cultured cells with 20 mmol/L of methionine methyl ester for 45 minutes effectively lyses lysosomes. [, ] This property has been utilized for the isolation of lysosomal membranes.
Q6: Does methionine methyl ester affect protein degradation?
A6: Yes, studies show that methionine methyl ester can inhibit protein degradation, likely due to its interaction with lysosomes. For example, perfusion of rat hearts with a buffer containing 10 mM methionine methyl ester for 20 minutes decreased the rate of proteolysis. [] This effect was found to be reversible upon removal of the compound.
Q7: Are there any specific transporters for methionine methyl ester in bacterial cells?
A7: While specific transporters for methionine methyl ester have not been identified, research suggests that L-methionine and its non-sulfur analog, L-norleucine, can partially block the transport of N-acetylneuraminic acid in Escherichia coli K-235. [] This observation hints at potential interactions with amino acid transport systems.
Q8: What are the applications of methionine methyl ester in organic synthesis?
A8: Methionine methyl ester serves as a versatile building block in organic synthesis. For example, it is used as a starting material for the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester, a key intermediate in the preparation of various pharmaceuticals and bioactive compounds. [, ]
Q9: Can methionine methyl ester be used in the synthesis of peptides?
A9: Yes, methionine methyl ester can be used in peptide synthesis. One study demonstrated its incorporation into a peptic partial hydrolyzate from faba bean protein isolate through a plastein reaction using thermitase. [, ] The researchers found that the incorporation of methionine occurred stereospecifically.
Q10: Can methionine methyl ester form complexes with metal ions?
A10: Yes, methionine methyl ester can act as a ligand and form coordination complexes with various metal ions. Studies have investigated its interactions with diorganotin(IV) compounds like dimethyltin(IV), dibutyltin(IV), and diphenyltin(IV). [] The stability constants of these complexes were determined, and researchers analyzed the displacement of coordinated methionine methyl ester by DNA constituents.
Q11: What is the role of methionine methyl ester in metal-catalyzed reactions?
A11: Methionine methyl ester, when complexed with metal ions, can influence the rate of chemical reactions. For example, researchers studied the kinetics of base hydrolysis of α-amino acid esters in the presence of [Cu-Me4en]2+ complex (where Me4en is N,N,N′,N′-tetramethylethylenediamine) and found that the presence of this complex influenced the reaction rate. [] Similar studies investigated the catalytic activity of palladium(II) complexes with methionine methyl ester in the hydrolysis of amino acid esters. [, ]
Q12: Does methionine methyl ester possess any inherent pharmacological activity?
A12: While methionine methyl ester itself might not exhibit direct pharmacological effects, derivatives and analogs have been explored for their potential therapeutic applications. For instance, a conjugate of penta-O-acetylglycyrrhizic acid with methionine methyl ester demonstrated promising anti-inflammatory and anti-ulcer activities in animal models. []
Q13: Has methionine methyl ester been investigated in the context of cancer research?
A13: Gold(III) acyclic carbene complexes incorporating methionine methyl ester as part of the ligand system have shown potential as anticancer agents. These complexes demonstrated anti-proliferative effects against human adenoma-type lung cancer cells. Furthermore, compared to cisplatin, these complexes exhibited improved selectivity for MCF-7 breast cancer cells over healthy fibroblasts. []
Q14: Are there any other notable biological applications of methionine methyl ester?
A14: Methionine methyl ester has been explored in the development of inhibitors for specific enzymes. For instance, researchers synthesized amino acid derived azolides, including one derived from L-methionine methyl ester, that function as irreversible inhibitors of porcine pancreatic elastase and human leukocyte elastase. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



